molecular formula C16H19N3O2S B3728891 4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one

4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B3728891
M. Wt: 317.4 g/mol
InChI Key: FDVNHGZMVSBVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core with an indene derivative attached via a propylsulfanyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.

    Attachment of the Propylsulfanyl Linker: The indene derivative is then reacted with 3-chloropropylsulfanyl chloride in the presence of a base like potassium carbonate to form the propylsulfanyl-linked intermediate.

    Formation of the Pyrimidinone Core: The final step involves the reaction of the intermediate with 4-amino-6-chloropyrimidin-2-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrimidinone core to yield dihydropyrimidinone derivatives.

    Substitution: The amino group on the pyrimidinone core can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include oxidized indene derivatives, reduced pyrimidinone derivatives, and various substituted pyrimidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The indene moiety is known for its biological activity, which can be harnessed in drug discovery.

Medicine

Medicinally, this compound and its derivatives could be investigated for their potential therapeutic effects. The pyrimidinone core is a common motif in many pharmaceuticals, suggesting possible applications in treating diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the indene and pyrimidinone moieties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indene moiety could interact with hydrophobic pockets in proteins, while the pyrimidinone core could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one apart is the combination of the indene and pyrimidinone moieties, linked by a propylsulfanyl chain

Properties

IUPAC Name

4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-14-10-15(20)19-16(18-14)22-8-2-7-21-13-6-5-11-3-1-4-12(11)9-13/h5-6,9-10H,1-4,7-8H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVNHGZMVSBVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one
Reactant of Route 2
Reactant of Route 2
4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one
Reactant of Route 3
Reactant of Route 3
4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one
Reactant of Route 4
Reactant of Route 4
4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one
Reactant of Route 5
Reactant of Route 5
4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one
Reactant of Route 6
4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.